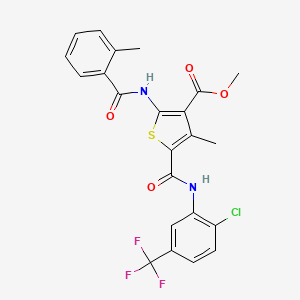

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate

Description

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a multifunctional thiophene-based compound featuring a carboxylate ester backbone substituted with carbamoyl and benzamido groups. Key structural features include:

- A methyl ester at the 3-position of the thiophene ring.

- A 4-methyl group on the thiophene core.

- A 2-chloro-5-(trifluoromethyl)phenyl carbamoyl group at the 5-position, introducing electron-withdrawing effects (Cl, CF₃) that may enhance metabolic stability and binding affinity in biological systems.

This compound belongs to a class of sulfur-containing heterocycles known for applications in medicinal chemistry and materials science, particularly due to their tunable electronic properties and structural diversity .

Properties

Molecular Formula |

C23H18ClF3N2O4S |

|---|---|

Molecular Weight |

510.9 g/mol |

IUPAC Name |

methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C23H18ClF3N2O4S/c1-11-6-4-5-7-14(11)19(30)29-21-17(22(32)33-3)12(2)18(34-21)20(31)28-16-10-13(23(25,26)27)8-9-15(16)24/h4-10H,1-3H3,(H,28,31)(H,29,30) |

InChI Key |

WVVMGASRJKZDFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

Introduction of Substituents: The various substituents are introduced through electrophilic aromatic substitution reactions. For instance, the 2-chloro-5-(trifluoromethyl)phenyl group can be added via a Friedel-Crafts acylation reaction.

Amidation and Esterification: The carboxylate and amido groups are introduced through amidation and esterification reactions, respectively. These steps often require the use of activating agents like DCC (dicyclohexylcarbodiimide) and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating mixtures of nitric and sulfuric acids.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethyl group often enhances biological activity.

Medicine

Pharmaceutical research focuses on this compound for its potential therapeutic properties. It is investigated for its anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is explored for its use in materials science, particularly in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability. The thiophene ring can participate in π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene derivatives with analogous substitution patterns have been synthesized and studied for their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Ethyl 5-((2-Methoxyphenyl)carbamoyl)-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate (CAS 297158-20-4)

- Structural Differences :

- Ester group : Ethyl vs. methyl ester in the target compound.

- Carbamoyl substituent : 2-Methoxyphenyl (electron-donating) vs. 2-chloro-5-(trifluoromethyl)phenyl (electron-withdrawing) in the target.

- Benzamido group : 4-Methylbenzamido vs. 2-methylbenzamido.

- Implications :

Methyl 5-((2-Ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate (CAS 335410-33-8)

- Structural Differences :

- Carbamoyl substituent : 2-Ethoxyphenyl (moderate electron-donating) vs. 2-chloro-5-(trifluoromethyl)phenyl.

- Benzamido group : 2-Fluorobenzamido vs. 2-methylbenzamido.

- Implications :

Ethyl 2-(2-Chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS 565207-41-2)

- Structural Differences :

- Substituents at 2- and 5-positions : Chloroacetamido and methylcarbamoyl vs. 2-methylbenzamido and chloro-trifluoromethylphenyl carbamoyl.

- Ester group : Ethyl vs. methyl.

- Methylcarbamoyl is less sterically hindered than the bulky aryl carbamoyl group in the target compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-Withdrawing Groups : The chloro and trifluoromethyl groups in the target compound likely enhance metabolic stability and binding to hydrophobic pockets in enzymes, as seen in other fluorinated pharmaceuticals .

- Steric Effects : The 2-methylbenzamido group may reduce rotational freedom, favoring rigid conformations that improve target selectivity compared to smaller substituents (e.g., methylcarbamoyl) .

- Synthetic Challenges : The presence of multiple substituents complicates regioselective synthesis, necessitating optimized protocols like those in Gewald thiophene synthesis or Suzuki-Miyaura couplings .

Biological Activity

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory and anti-cancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C23H18ClF3N2O4S and a molecular weight of approximately 510.91 g/mol. Its structure features a thiophene ring, which is known for its electron-rich nature, enhancing its reactivity and interaction with biological targets. The trifluoromethyl group increases lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications.

1. Anti-inflammatory Properties

Preliminary studies indicate that methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate may exhibit anti-inflammatory effects. The presence of multiple functional groups allows for interactions with various inflammatory mediators, although specific pathways remain to be elucidated.

2. Anti-cancer Activity

Research suggests that this compound could possess anti-cancer properties, potentially through the inhibition of tumor growth or induction of apoptosis in cancer cells. The unique combination of functional groups may enhance its ability to interact with specific enzymes or receptors involved in cancer progression.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions with biological targets such as enzymes or receptors could involve:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.

- Modulation of Receptor Activity : It could act as a modulator for various receptors, influencing cellular signaling pathways critical for inflammation and cancer.

In Vitro Studies

Recent studies have employed various techniques to assess the biological activity of this compound:

- Molecular Docking Studies : These studies indicate favorable binding affinities to several biological targets, suggesting potential efficacy as a therapeutic agent.

- Surface Plasmon Resonance (SPR) : This technique has been used to measure the binding kinetics and affinities of the compound to specific proteins involved in disease processes.

Case Study: Anti-cancer Efficacy

A study investigated the anti-cancer potential of methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate against various cancer cell lines. Results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate, comparisons can be made with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-(2-chloro-4-trifluoromethylphenyl)-thiophene-2-carboxylate | Thiophene ring with chloro and trifluoromethyl | Lacks additional amido functionality |

| Methyl 4-methylthiophene-3-carboxylate | Simpler thiophene structure | Does not contain chlorinated or trifluoromethyl substituents |

| Methyl 5-(trifluoromethylphenyl)-4-methoxythiophene-3-carboxylate | Contains methoxy instead of carbamoyl | Different electronic properties due to methoxy group |

The complexity and arrangement of functional groups in methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-4-methyl-2-(2-methylbenzamido)thiophene-3-carboxylate contribute significantly to its enhanced biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.